molecular formula C20H28N4 B12265938 1-(2,3-dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine

1-(2,3-dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine

Cat. No.: B12265938
M. Wt: 324.5 g/mol
InChI Key: JJBMLAXXRYJZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a substituted phenyl group and a cyclopenta[c]pyrazole moiety

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclopenta[c]pyrazole moiety: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.

    Attachment of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction.

    Substitution on the phenyl ring: The dimethyl groups on the phenyl ring can be introduced through Friedel-Crafts alkylation or other suitable methods.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

The major products formed from these reactions will depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine would depend on its specific interactions with molecular targets. These interactions could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine can be compared with other similar compounds, such as:

    1-(2,3-Dimethylphenyl)piperazine: Lacks the cyclopenta[c]pyrazole moiety.

    4-({2-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine: Lacks the dimethylphenyl group.

    1-(2,3-Dimethylphenyl)-4-methylpiperazine: Lacks the cyclopenta[c]pyrazole moiety.

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N4

Molecular Weight

324.5 g/mol

IUPAC Name

3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C20H28N4/c1-15-6-4-9-19(16(15)2)24-12-10-23(11-13-24)14-20-17-7-5-8-18(17)21-22(20)3/h4,6,9H,5,7-8,10-14H2,1-3H3

InChI Key

JJBMLAXXRYJZTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C4CCCC4=NN3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.